2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-10-9-15(25-21-10)19-17(24)11(2)22-16(23)8-7-14(20-22)12-3-5-13(18)6-4-12/h3-9,11H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIYYQSIZHJGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 380.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has been suggested that the compound can bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes related to cancer progression and other diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. Notably, it showed low micromolar GI50 values, indicating potent growth inhibition .
| Cell Line | GI50 (μM) | Sensitivity |
|---|---|---|
| MDA-MB-468 | <1 | High |
| MCF-7 | 1.5 | Moderate |
| HT29 | 2.0 | Moderate |
| HCT-116 | 2.5 | Moderate |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties:
- Inhibition Studies : It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values indicating substantial antibacterial activity .
| Bacterial Strain | IC50 (μM) |
|---|---|
| Staphylococcus aureus | 9 x 10^-8 |
| Escherichia coli | 1 x 10^-7 |
Case Studies
A notable study explored the effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an effective therapeutic agent .
Safety and Toxicity
While promising, the safety profile of the compound remains under investigation. Preliminary toxicity studies indicate that at therapeutic doses, adverse effects are minimal; however, further studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
A key structural distinction lies in the core heterocycle and substituent patterns compared to related compounds. Below is a comparative analysis:
Key Observations :
- The 4-fluorophenyl group is a shared motif with the Cathepsin S inhibitor (Compound 29, ), suggesting fluorine’s role in enhancing lipophilicity and target affinity.
- Unlike the Cathepsin S inhibitor, the target compound lacks sulfonyl or trifluoroethyl groups, which may reduce steric hindrance and alter selectivity .
Key Findings :
- The Cathepsin S inhibitor (Compound 29) demonstrates the importance of fluorinated aryl groups and sulfonyl linkages in protease inhibition, a feature absent in the target compound .
- The target compound’s 3-methylisoxazole moiety may enhance metabolic stability compared to compounds with bulkier substituents (e.g., cyanocyclopropyl in ).
Preparation Methods
Synthetic Strategy Overview
The target molecule comprises two heterocyclic moieties—a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl group and a 3-methylisoxazol-5-amine—linked via a propanamide bridge. The synthesis involves three critical stages:
- Construction of the pyridazinone core
- Preparation of the 3-methylisoxazol-5-amine
- Amide bond formation between the two subunits
Each stage requires distinct reagents, catalysts, and purification techniques, as detailed below.
Synthesis of 3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl Propanoic Acid
Friedel-Crafts Acylation for Intermediate Formation
The pyridazinone ring is synthesized via a Friedel-Crafts acylation followed by cyclization. A representative protocol involves:
- Reacting 4-fluorophenylsuccinic anhydride (0.25 mol) with aluminum chloride (0.275 mol) in carbon disulfide at 40–50°C for 4 hours to yield 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (78% yield).
- Cyclization with hydrazine hydrate : The oxobutanoic acid intermediate is refluxed with hydrazine hydrate (55%, 0.015 mol) in ethanol for 4 hours, forming 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (58% yield).
- Oxidation to pyridazinone : The dihydropyridazinone is oxidized using manganese dioxide or potassium permanganate under acidic conditions to yield the fully aromatic pyridazinone derivative.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Carbon disulfide/Ethanol |
| Temperature | 40–50°C (Step 1) |
| Catalyst | AlCl₃ (Step 1) |
| Reaction Time | 4–6 hours |
Functionalization of the Pyridazinone Core
To introduce the propanamide side chain:
- Ethyl ester formation : The pyridazinone is treated with ethyl chloroacetate in the presence of sodium hydride, yielding ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate.
- Hydrazide formation : The ester intermediate is reacted with hydrazine hydrate (99%, 3 mL) in ethanol at room temperature for 3 hours, producing 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide (76% yield).
Synthesis of 3-Methylisoxazol-5-Amine
Nitrile Cyclization Method
A patent-derived approach utilizes hydroxyurea and alkali metal hydroxides:
- Reacting 2-bromo-3-methoxybutyronitrile (BMBN) with hydroxyurea in a sodium hydroxide medium (pH 10.1–13) at 60–80°C for 6 hours.
- Isolation and purification : The crude product is extracted with dichloromethane, dried over sodium sulfate, and recrystallized from hexane/ethyl acetate (1:3) to yield 3-amino-5-methylisoxazole (68% purity).
Optimization Insights
- pH control is critical to minimize side reactions (e.g., hydrolysis of the nitrile group).
- Temperature modulation above 70°C improves cyclization efficiency but risks decomposition.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples the pyridazinone propanoic acid derivative with 3-methylisoxazol-5-amine:
- Activation of the carboxylic acid : 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-propanoic acid (1.2 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in dry DMF at 0°C for 30 minutes.
- Amine addition : 3-Methylisoxazol-5-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the target compound (62% yield).
Characterization Data
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified protocol reduces reaction times:
- Microwave irradiation (150 W) : The EDCl/HOBt coupling step is conducted under microwave conditions at 80°C for 20 minutes, improving yield to 74%.
Challenges and Optimization
Regioselectivity in Pyridazinone Formation
Amine Stability Considerations
- Protection strategies : The 3-methylisoxazol-5-amine is sensitive to oxidation; thus, reactions are conducted under nitrogen atmosphere.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorination of aromatic amines (e.g., 4-fluorophenyl derivatives) followed by coupling with pyridazinone intermediates. Key steps include:
- Step 1 : Formation of the pyridazinone core via cyclization under acidic conditions (e.g., HCl in ethanol at 80°C) .
- Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Parameters : Solvent choice (polar aprotic solvents preferred), temperature control (±2°C), and catalyst selection (e.g., Pd for cross-coupling reactions) .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or NMR .
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl and isoxazole moieties) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For unambiguous determination of crystal structure, especially if novel polymorphs are suspected .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column to ensure >98% purity .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer : Begin with target-agnostic assays:
- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or inflammatory mediators (COX-2) at 10 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory Potential : LPS-induced TNF-α suppression in macrophages .
- Follow-Up : Prioritize targets showing >50% inhibition for dose-response studies .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or methoxy groups) .
- Bioisosteric Replacement : Substitute the isoxazole moiety with triazoles or thiazoles to enhance metabolic stability .
- Data Integration : Use multivariate analysis to correlate substituent electronegativity/steric effects with bioactivity .
- Key Reference : Evidence from pyridazinone derivatives shows that electron-withdrawing groups enhance kinase inhibition .
Q. What computational strategies can predict reaction pathways for derivative synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and optimize reaction coordinates .
- Machine Learning : Train models on existing reaction databases to predict viable catalysts (e.g., Pd vs. Cu) for cross-coupling steps .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high binding affinity to target proteins .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs with minor structural differences (e.g., 4-fluorophenyl vs. 4-methoxyphenyl in vs. 17).
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., KO models for suspected off-target kinases) .
- Solubility Correction : Normalize activity data by accounting for solubility differences (e.g., DMSO tolerance thresholds) .
Q. What methodologies assess metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation products .
- Stability Profiling : Use accelerated stability chambers (40°C/75% RH) over 4 weeks to predict shelf-life .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Methodological Answer :
- Isotopic Labeling : Introduce ²H or ¹³C at reaction sites to track bond formation/cleavage via NMR .
- Kinetic Studies : Perform time-resolved IR spectroscopy to identify intermediates in real-time .
- Computational Modeling : Transition state visualization using Gaussian 16 to validate proposed mechanisms .
Q. What experimental design (DoE) approaches optimize yield and purity?
- Methodological Answer :
- Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize yield .
- Robustness Testing : Introduce ±10% variations in input factors to assess process reliability .
Q. What in vitro and in vivo models are appropriate for preclinical toxicity evaluation?
- Methodological Answer :
- In Vitro : Ames test for mutagenicity; hERG assay for cardiac risk .
- In Vivo : Acute toxicity in rodents (OECD 423) with histopathology of liver/kidney .
- Biomarker Monitoring : Measure ALT/AST levels and creatinine clearance to detect organ-specific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
